molecular formula C21H16BrNO3 B3002664 [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate CAS No. 325700-29-6

[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate

Cat. No.: B3002664
CAS No.: 325700-29-6
M. Wt: 410.267
InChI Key: GMXXRPAXJLRTDJ-OEAKJJBVSA-N
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Description

[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate (CAS: 325700-29-6) is an aromatic ester derivative featuring a 2-bromobenzoate moiety linked to a Schiff base-like structure. The compound’s core consists of a phenyl ring substituted with an iminomethyl group (-CH=N-) at the ortho position, which is further connected to a 2-methoxyphenyl group. The 2-bromobenzoate ester contributes electron-withdrawing and steric effects due to the bromine atom at the ortho position of the benzoate ring.

Properties

IUPAC Name

[2-[(2-methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO3/c1-25-20-13-7-5-11-18(20)23-14-15-8-2-6-12-19(15)26-21(24)16-9-3-4-10-17(16)22/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXXRPAXJLRTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2-[(2-methoxyphenyl)iminomethyl]phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The position of bromine and other functional groups significantly influences physicochemical properties. For example:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Features
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate 325700-29-6 Not reported 2-bromo, iminomethyl, 2-methoxyphenyl Schiff base-like structure; ortho-bromine
2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate 300690-30-6 Not reported 3-bromo, hydrazono, 2-methylphenoxy Hydrazone linker; meta-bromine
Methyl 2-bromomethylbenzoate 2739-97-1 229.06 Methyl ester, bromomethyl at ortho Simpler ester; reactive bromomethyl group
  • Bromine Position : The ortho-bromine in the target compound vs. meta-bromine in CAS 300690-30-6 may alter steric hindrance and electronic effects, impacting reactivity or crystal packing .

Ester Group Variations

The ester moiety’s structure influences solubility and stability:

  • Methyl Esters: Simpler analogs like methyl 2-bromomethylbenzoate (CAS 2739-97-1) lack the aromatic iminomethyl group, reducing conjugation and likely decreasing thermal stability .

Aromatic System Modifications

  • Thiazole Derivatives: [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate (CAS 479236-01-6) incorporates a thiazole ring, introducing π-π stacking capabilities and increased polarity compared to the target compound’s purely phenyl-based system .

Research Findings and Hypothetical Properties

While direct experimental data (e.g., melting points, bioactivity) are unavailable in the provided evidence, inferences can be drawn:

  • Crystallography: Tools like SHELX and ORTEP (referenced in –2) are critical for analyzing such compounds. The target compound’s ortho-bromine and iminomethyl group may favor specific hydrogen-bonding patterns (e.g., C–H···O/N interactions), as suggested by graph set analysis principles .
  • Reactivity: The bromine atom in 2-bromobenzoate derivatives is susceptible to nucleophilic substitution, whereas the iminomethyl group may participate in condensation or coordination reactions.

Biological Activity

[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating pathways related to inflammation and cancer.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, a study showed that imine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of bacterial enzyme activity. In vitro tests indicated that this compound exhibited moderate antibacterial activity.

Case Study 1: Anticancer Properties

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their anticancer effects. The most promising derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis via caspase activation was a key mechanism behind its anticancer effects .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action to better understand its efficacy.

Research Findings

Study Activity IC50/MIC Values Notes
Study on Anticancer PropertiesAnticancerIC50 = 12 µM (MCF-7)Induces apoptosis via caspase activation
Antimicrobial Efficacy StudyAntimicrobialMIC = 32 µg/mL (E. coli)Potential for development as an antimicrobial agent

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